2-Isopropoxyethanamine
Description
Historical Context and Initial Mentions in Scientific Literature
While the precise first synthesis of 2-Isopropoxyethanamine is not prominently documented in seminal historical publications, its appearance in scientific literature has been primarily as a reactant or building block in the synthesis of more complex molecules. The compound is commercially available, indicating that its synthesis is well-established. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its utility is highlighted in patent literature, where it has been employed as a key intermediate in the creation of novel compounds with potential therapeutic applications.
For instance, documents describe its use in the preparation of substituted benzazinones as potential antibacterial agents and in the synthesis of 5-substituted indazoles intended as kinase inhibitors. google.comgoogle.com More recent studies from the late 2010s further illustrate its role as a nucleophilic amine in the synthesis of sophisticated molecules, such as fluorescent antagonists for the human P2Y₂ receptor. nih.govacs.org Interestingly, analytical studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have also identified this compound in the alcoholic extracts of medicinal plants like Juglans regia and as a resulting compound from mixing extracts of Ziziphus spina-christi and Punica granatum, suggesting its potential presence in natural products. jmchemsci.comjmchemsci.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|
Current Research Landscape and Emerging Trends Pertaining to this compound
The contemporary research landscape for this compound is dynamic, largely centered on its application in medicinal chemistry and materials science. A significant trend is its use in the development of novel therapeutics to address pressing health challenges.
Emerging research focuses on:
Antimicrobial Agents: The compound is being investigated for its potential to enhance antimicrobial activity. Research indicates it can be a component in developing new agents against resistant bacterial strains. A patent for substituted benzazinones highlights its role in creating compounds targeting Gram-negative bacteria. google.com
Receptor Modulation: this compound is a key reactant in synthesizing molecules that target specific cellular receptors. This includes antagonists for the human P2Y₂ receptor, which is implicated in fibrotic diseases and cancer, and selective agonists for the 5-HT₂C serotonin (B10506) receptor, a target for psychiatric disorders. nih.govacs.org A notable trend is the creation of fluorescent ligands from this amine to visualize and study receptor distribution and organization. nih.govacs.org
Kinase Inhibition: It serves as a precursor in the synthesis of indazole derivatives that function as inhibitors of various protein kinases, which are crucial targets in oncology and neurodegenerative disease research. google.com
Broader scientific trends, such as the use of artificial intelligence in drug discovery and the push for sustainable materials, are likely to influence the future research trajectory of this compound and its derivatives. cas.orgalliancecan.ca Its role as a versatile chemical building block positions it as a valuable tool in these advancing fields. bldpharm.com
Significance of this compound in Contemporary Chemical Sciences
The significance of this compound in modern chemical sciences stems from its structural attributes and reactivity, which make it a valuable tool for synthetic chemists.
Versatile Synthetic Building Block: The molecule's dual functionality, possessing both a nucleophilic primary amine and a stable ether group, allows for a wide range of chemical transformations. The amine group can readily participate in reactions like nucleophilic substitution and amide coupling, while the isopropoxy group imparts specific solubility and conformational properties to the final product. nih.govacs.org
Scaffold for Bioactive Molecules: Its primary importance lies in medicinal chemistry, where it is used to construct larger, more complex molecules with potential biological activity. Research has demonstrated its incorporation into compounds targeting a variety of biological systems, including bacterial enzymes and human G-protein-coupled receptors. google.comgoogle.comnih.gov
Tool in Chemical Biology: The development of fluorescent probes based on this compound for studying the P2Y₂ receptor highlights its growing importance as a tool in chemical biology, enabling the investigation of complex biological processes at a molecular level. nih.govacs.org
Table 2: Selected Research Applications of this compound
| Research Area | Description of Use | References |
|---|
Multidisciplinary Research Perspectives on this compound
The utility of this compound extends across several scientific disciplines, each with a unique perspective on its value and application.
Organic and Medicinal Chemistry: From this perspective, the compound is a fundamental reagent. Chemists focus on its reaction pathways, such as its use in reductive amination to form more complex amines or in acylation to form amides. google.comnih.govacs.org The primary goal is to leverage its structure to build novel molecular architectures and explore structure-activity relationships (SAR) for drug discovery. acs.orgacs.org
Pharmacology: Pharmacologists investigate the biological effects of the complex molecules derived from this compound. Their research involves in vitro and in vivo assays to determine the potency, selectivity, and mechanism of action of these new chemical entities on their biological targets, such as the 5-HT₂C or P2Y₂ receptors. nih.govacs.org
Natural Products Chemistry and Botany: The identification of this compound in plant extracts presents an interesting puzzle. jmchemsci.comjmchemsci.comresearchgate.net Researchers in this field are interested in its biosynthetic pathway, its potential ecological role, and whether it contributes to the observed biological activities of the plant extracts, although its specific benefits in this context have not yet been fully uncovered. researchgate.net
Materials Science: In materials science, small molecules like this compound are considered potential "building blocks" for larger functional materials. bldpharm.combldpharm.com The amine functionality could be used for polymerization or for surface modification of materials, potentially creating new polymers or hybrid materials with tailored properties for applications in fields like electronics or energy. youtube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2)7-4-3-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USECIYVEPXUVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336447 | |
| Record name | 2-Isopropoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81731-43-3 | |
| Record name | 2-Isopropoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yloxy)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 2 Isopropoxyethanamine
Established Synthetic Routes for 2-Isopropoxyethanamine
The preparation of this compound can be approached through conventional methods that are widely used for the synthesis of amino ethers. These routes include the direct amination of an alcohol precursor and the formation of the ether bond via nucleophilic substitution.
Conventional Organic Synthesis Approaches
Two primary conventional methods are plausible for the synthesis of this compound: the reductive amination of an isopropoxy-containing carbonyl compound and the Williamson ether synthesis.
One of the most direct industrial methods for synthesizing similar alkoxy amines involves the catalytic amination of the corresponding alkoxy ethanol. For instance, the synthesis of 2-ethoxyethylamine (B85609) is achieved through the reaction of 2-ethoxyethanol (B86334) with ammonia (B1221849) and hydrogen over a heterogeneous catalyst. google.com This process is typically conducted in the vapor phase under controlled temperature and pressure. A similar approach can be envisioned for this compound, starting from 2-isopropoxyethanol (B94787). The reaction would involve passing the vaporized alcohol, ammonia, and hydrogen over a suitable catalyst bed.
Another prominent method is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com In the context of this compound synthesis, this could involve the reaction of sodium 2-aminoethoxide with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane). The alkoxide is typically formed in situ by treating 2-aminoethanol with a strong base like sodium hydride. libretexts.org
A related approach involves the alkylation of 2-aminoethanol with an isopropylating agent. While direct alkylation of amines with alkyl halides can lead to over-alkylation, this can be controlled under specific conditions. epo.org
The table below summarizes representative conditions for the synthesis of analogous alkoxy amines, which can be adapted for this compound.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| 2-Ethoxyethanol | Ammonia, Hydrogen | Cu-Co/Al₂O₃-diatomite | - (Vapor Phase) | 200 | 0.9 | High | google.com |
| Ethylene (B1197577) glycol monomethyl ether | Ammonia, Hydrogen | Supported Metal Oxide | - (Vapor Phase) | High | High | >80 (Conversion) | google.com |
| Ethanolamine | Benzaldehyde (B42025), then a methylating agent | - | Toluene | - | - | 56-84 | google.com |
| 1-(2-chloroethoxy)-2-methoxyethane | Ammonia | - | - (Autoclave) | 130 | 1.5 | High | chemicalbook.com |
Alternative Synthetic Pathways for this compound
Beyond the more direct conventional routes, alternative pathways such as the Gabriel synthesis offer a multi-step but often cleaner method for preparing primary amines. vulcanchem.comgoogle.com.pg This method avoids the issue of over-alkylation common in direct amination with alkyl halides.
The synthesis of this compound via the Gabriel route would likely involve the following steps:
Ether Formation: Synthesis of 2-isopropoxyethanol, for example, by reacting ethylene glycol with an isopropylating agent.
Halogenation: Conversion of the hydroxyl group of 2-isopropoxyethanol to an alkyl halide (e.g., 2-isopropoxyethyl chloride) using a reagent like thionyl chloride.
Phthalimide (B116566) Alkylation: The resulting alkyl halide is then reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an SN2 reaction with the alkyl halide. google.com
Hydrolysis/Hydrazinolysis: The final step involves the cleavage of the N-alkylphthalimide, typically using hydrazine (B178648) (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine, this compound. google.com.pggoogleapis.com
While this method is longer, it is known for its high yields and purity of the final primary amine product. googleapis.com
Mechanistic Investigations of this compound Synthesis Reactions
The mechanisms of the primary synthetic routes to this compound, namely reductive amination and Williamson ether synthesis, have been extensively studied for related compounds.
Elucidation of Reaction Mechanisms in this compound Formation
Reductive Amination Mechanism: The reductive amination process to form this compound, starting from isopropoxyacetaldehyde and ammonia, proceeds through two main stages: google.com.pg
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of isopropoxyacetaldehyde. This forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine. This dehydration step is often acid-catalyzed.
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. google.com
Williamson Ether Synthesis Mechanism: The Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com In the synthesis of this compound from 2-aminoethanol and an isopropyl halide:
Alkoxide Formation: A strong base deprotonates the hydroxyl group of 2-aminoethanol to form the more nucleophilic 2-aminoethoxide anion.
Nucleophilic Attack: The alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in a single, concerted step. This backside attack results in the displacement of the halide leaving group and the formation of the ether bond. byjus.com
Kinetic Studies and Rate-Determining Steps in this compound Reactions
For the reductive amination pathway, the rate-determining step can vary depending on the reaction conditions, particularly the pH.
At neutral pH, the dehydration of the hemiaminal to form the imine is generally the slowest step.
Under acidic conditions, the initial nucleophilic attack of the amine on the carbonyl group can become the rate-determining step.
In the Williamson ether synthesis , being a classic SN2 reaction, the rate of the reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The reaction is a single-step process, and therefore, this step is the rate-determining step. The kinetics are sensitive to the steric hindrance of the alkyl halide, with primary halides reacting faster than secondary halides. google.com
Thermodynamic Considerations in this compound Synthesis
The Williamson ether synthesis is also a thermodynamically favorable process, driven by the formation of a stable ether bond and a salt byproduct (e.g., sodium bromide). The initial deprotonation of the alcohol to form the alkoxide is an acid-base equilibrium, which is shifted towards the products by using a sufficiently strong base.
The hydroamination of alkenes, another potential route, is often entropically disfavored for intermolecular reactions, presenting a thermodynamic barrier. scribd.com
Novel Synthetic Methodologies for this compound and its Analogues
Catalytic Approaches in this compound Synthesis
Catalysis is at the forefront of modern organic synthesis, offering pathways to new molecules and more efficient chemical transformations. In the context of this compound and its analogues, catalytic methods are being explored to enhance selectivity, increase reaction rates, and enable the use of milder reaction conditions.
Recent research has highlighted the potential of various catalytic systems for the synthesis of amines and alkoxyamines. For instance, nickel-catalyzed amination of alcohols using ammonia has been demonstrated as a highly selective method for producing primary amines. imperial.ac.uk This approach, particularly when conducted in a continuous flow system, can achieve good yields and selectivities by effectively removing water as a byproduct. imperial.ac.uk Another promising strategy involves the use of silver catalysts in the synthesis of (E)-β-nitroolefinic alkoxyamines from phenylpropiolic acids, a reaction that demonstrates high efficiency even at low catalyst loadings. rsc.org
The development of catalysts for the synthesis of 1,2-diamines, which are structurally related to this compound, also provides valuable insights. rsc.org These methods often involve C-N bond-forming reactions such as the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org Furthermore, metal-free catalytic systems are gaining traction. For example, the reduction of nitro compounds to primary amines can be achieved using trichlorosilane (B8805176), offering a convenient and mild alternative to metal-catalyzed hydrogenations. beilstein-journals.orgresearchgate.net
The following table summarizes various catalytic approaches relevant to the synthesis of amines and alkoxyamines, which could be adapted for this compound production.
| Catalyst System | Substrate Type | Product Type | Key Advantages |
| Nickel (Ni) | Alcohols | Primary Amines | High selectivity, use of readily available ammonia. imperial.ac.uk |
| Silver (Ag) | Phenylpropiolic acids | (E)-β-nitroolefinic alkoxyamines | High efficiency at low catalyst loadings. rsc.org |
| Iron (FeCl3) in Ionic Liquid | - | 1,5-disubstituted 1,2,3-triazoles | High regioselectivity and catalyst reusability. mdpi.com |
| Trichlorosilane (HSiCl3) | Nitro compounds | Primary Amines | Metal-free, mild reaction conditions, high yields. beilstein-journals.orgresearchgate.net |
| Platinum (Pt) on Carbon | Nitriles | Primary, Secondary, or Tertiary Amines | High selectivity depending on reaction conditions. researchgate.net |
Green Chemistry Principles in this compound Production
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. epa.govmdpi.com The adoption of these principles is driven by both environmental concerns and the potential for economic benefits through increased efficiency and reduced waste. acs.orgpurkh.comjddhs.com
A key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the starting materials into the final product. acs.org Catalytic reactions, as discussed in the previous section, are inherently more atom-economical than stoichiometric methods. acs.org For instance, the direct amination of 2-isopropoxyethanol to this compound has a higher atom economy than multi-step syntheses involving protecting groups.
The use of renewable feedstocks is another cornerstone of green chemistry. acs.org While the synthesis of this compound traditionally relies on petrochemical sources, research into bio-based routes for producing key intermediates like ethylene oxide and isopropyl alcohol could significantly improve its environmental footprint. For example, DuPont has developed a method for producing 1,3-propanediol (B51772) from corn sugar, demonstrating the feasibility of bio-based processes for industrial chemicals. purkh.com
Reducing energy consumption and employing safer solvents are also critical aspects. mdpi.comjddhs.com The development of catalysts that operate under milder temperatures and pressures can lead to substantial energy savings. The use of greener solvents, such as water, ethanol, or supercritical fluids, is being explored to replace hazardous organic solvents. mdpi.comhilarispublisher.com
The following table outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Optimizing reactions to minimize by-products through catalysis and process control. acs.org |
| Atom Economy | Utilizing catalytic methods like direct amination to maximize the incorporation of reactants into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Designing routes that avoid toxic reagents and intermediates. epa.gov |
| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials like ethylene oxide and isopropyl alcohol. acs.orgpurkh.com |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. acs.org |
| Design for Energy Efficiency | Developing processes that operate at lower temperatures and pressures. mit.edu |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. cam.ac.ukpolimi.it This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mit.eduumontreal.ca
The industrial production of this compound already utilizes continuous flow reactors to ensure consistent quality and high yield. This approach is particularly well-suited for the amination step, which can be highly exothermic. The superior heat transfer capabilities of microreactors used in flow chemistry allow for better temperature management, preventing runaway reactions and the formation of undesirable by-products.
Recent advancements in flow chemistry have demonstrated its utility in the synthesis of primary amines from various precursors. For example, a metal-free reduction of nitro compounds to amines using trichlorosilane has been successfully performed under continuous-flow conditions, resulting in high yields and short reaction times without the need for extensive purification. beilstein-journals.orgresearchgate.net Similarly, the nickel-catalyzed synthesis of primary amines from alcohols and ammonia has been shown to be highly effective in a continuous flow setup. imperial.ac.uk
The integration of multiple reaction and purification steps into a single, continuous process is a key advantage of flow chemistry. umontreal.ca This "one-flow, multi-step synthesis" approach can significantly streamline the production of this compound, reducing processing time and minimizing waste.
The following table highlights the benefits of using flow chemistry for the synthesis of this compound.
| Feature of Flow Chemistry | Benefit for this compound Synthesis |
| Precise Process Control | Improved control over temperature, pressure, and residence time, leading to higher yields and purity. polimi.it |
| Enhanced Heat Transfer | Better management of exothermic reactions, improving safety and reducing by-product formation. mit.edu |
| Increased Safety | Containment of hazardous reagents and intermediates within a closed system. cam.ac.uk |
| Scalability | Straightforward scaling from laboratory to industrial production. umontreal.ca |
| Process Intensification | Ability to use higher temperatures and pressures safely, accelerating reaction rates. mit.edu |
| Automation and Integration | Potential for fully automated, multi-step syntheses with in-line purification. cam.ac.uk |
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound from the reaction mixture are critical steps to ensure the final product meets the required purity standards for its intended applications. The choice of purification technique depends on the nature of the impurities, the scale of the synthesis, and the desired level of purity.
For industrial-scale production, distillation is a commonly employed method. Given that this compound is a liquid with a distinct boiling point, fractional distillation can effectively separate it from lower-boiling starting materials and higher-boiling by-products.
Acid-base extraction is a classic and effective technique for isolating amines like this compound from non-basic impurities. masterorganicchemistry.com By treating the crude reaction mixture with an acid, the basic amine is protonated to form a water-soluble salt. This salt can then be extracted into an aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization of the aqueous phase with a base regenerates the free amine, which can then be extracted back into an organic solvent and isolated by evaporation of the solvent. masterorganicchemistry.com
Chromatography offers a high degree of separation and is often used for laboratory-scale purification or for achieving very high purity levels. hilarispublisher.com
Column chromatography using silica (B1680970) gel or alumina (B75360) can separate this compound from compounds with different polarities.
Gas chromatography (GC) is suitable for the separation and analysis of volatile compounds like this compound. hilarispublisher.com
High-performance liquid chromatography (HPLC) can also be employed for purification, offering high resolution and the ability to handle a wide range of compound polarities.
In some modern synthetic approaches, particularly in flow chemistry, in-line purification techniques are being integrated into the synthesis process. This can involve the use of scavenger resins or solid-supported reagents to remove impurities as they are formed, minimizing the need for separate downstream processing steps.
The selection of the most appropriate purification technique or combination of techniques is essential for obtaining high-purity this compound efficiently and economically.
Derivatives of 2 Isopropoxyethanamine: Synthesis, Characterization, and Research Applications
Design and Synthesis of 2-Isopropoxyethanamine Derivatives
The synthesis of derivatives of this compound is a field rich with potential for creating a diverse array of molecules with tailored properties. Researchers employ various strategies to modify the parent structure, introducing new functional groups and altering its physicochemical characteristics.
Structural Modifications and Functionalization Strategies
The core structure of this compound, featuring an ether linkage and a primary amine, offers multiple sites for chemical modification. Common synthetic approaches involve reactions targeting the amine group, such as acylation, alkylation, and arylation, to introduce a wide range of substituents. For instance, the amine can act as a nucleophile in substitution reactions, allowing for the attachment of various molecular fragments.
Functionalization strategies are not limited to the amine group. Modifications can also be introduced to the isopropoxy side chain, although this is often more synthetically challenging. The development of novel synthetic methods is crucial for accessing a wider range of derivatives. For example, cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be employed to attach aryl or alkynyl groups to a suitably functionalized precursor. nih.govresearchgate.net The choice of synthetic route is often guided by the desired final structure and the compatibility of the functional groups present in the molecule. nih.gov
A variety of functionalization strategies have been developed to modify chemical structures and impart new properties. These include amination, methylation, demethylation, and phenolation, among others. ncsu.edu Chloromethyl groups are particularly useful as they act as a bridge to attach other functional molecules like amines and thiols. the-innovation.org These modifications can enhance the reactivity of the parent compound and broaden its applications in areas such as catalysis and pollutant removal. the-innovation.org
Combinatorial Chemistry Approaches for Derivative Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. wikipedia.org This high-throughput approach is particularly well-suited for exploring the structure-activity relationships of this compound derivatives. By systematically varying the substituents at different positions of the molecule, researchers can generate a vast number of unique structures in a single process. wikipedia.org
One common technique in combinatorial synthesis is solid-phase synthesis, where the initial molecule is attached to a solid support, such as a resin bead. stanford.edu This allows for easy purification after each reaction step, as the excess reagents and byproducts can be simply washed away. The "mix-and-split" method is a powerful strategy in solid-phase synthesis that enables the creation of a large number of compounds. stanford.edu In this approach, the solid support is divided into portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step, leading to an exponential increase in the number of unique compounds. stanford.edu
The use of positional scanning libraries (PSL) is another key strategy in combinatorial chemistry. PSLs allow for the screening of thousands to millions of compounds by testing a much smaller number of samples. This approach accelerates the identification of compounds with desirable properties. nih.gov Diversity-oriented synthesis is a related concept that focuses on creating a wide range of molecular structures to explore new areas of chemical space. youtube.com
Spectroscopic Characterization of this compound Derivatives
The unambiguous identification and structural elucidation of newly synthesized this compound derivatives rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined use allows for a comprehensive characterization of the molecule.
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. aocs.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. docbrown.infoipb.pt For instance, the chemical shifts in a ¹H NMR spectrum can indicate the types of protons present (e.g., aromatic, aliphatic, attached to a heteroatom), and the splitting patterns can reveal how many neighboring protons there are. docbrown.info
In cases of complex molecules or overlapping signals in 1D spectra, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei in the molecule. For example, a COSY spectrum shows which protons are coupled to each other, while an HMBC spectrum can show long-range couplings between protons and carbons, helping to piece together the molecular framework. ipb.pt For certain derivatives, other nuclei like ²⁹Si can also be analyzed using NMR to provide further structural insights. mdpi.com The use of variable temperature NMR studies can also provide information on dynamic processes within the molecule, such as bond rotation. oxinst.com
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure. lcms.cz In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the derivative. lcms.cz
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. lcms.czresearchgate.net Different ionization techniques can be employed depending on the properties of the analyte. For example, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization methods that are well-suited for analyzing a wide range of organic molecules, including those that are thermally labile. researchgate.netmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. nih.gov
Infrared and UV-Vis Spectroscopic Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound derivatives.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. scholarsresearchlibrary.com When a molecule is irradiated with infrared light, specific bonds will absorb energy at characteristic frequencies, causing them to vibrate. scholarsresearchlibrary.com By analyzing the absorption bands in an IR spectrum, one can identify the presence of functional groups such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C-O (ether) bonds. ijrpas.com This information is crucial for confirming that a desired chemical transformation has occurred during the synthesis of a derivative.
Research on the Biological Activities of this compound Derivatives
The modification of the this compound scaffold has given rise to a diverse range of derivatives, which have been the subject of extensive research to explore their potential biological activities. These investigations have spanned various therapeutic areas, with a significant focus on their antimicrobial and anticancer properties.
The emergence of microbial resistance to existing drugs has spurred the search for novel antimicrobial agents. mediresonline.org Derivatives of this compound, particularly Schiff bases, have shown promise in this area. mediresonline.orgmediresonline.org Schiff bases are compounds containing an imine or azomethine group and are often synthesized through the condensation of primary amines with carbonyl compounds. sciensage.info
Studies have shown that Schiff base derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, four Schiff base derivatives synthesized from para-aminophenol and various aldehydes (benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde (B150856), and cinnamaldehyde) were evaluated for their antimicrobial capabilities. mediresonline.orgmediresonline.org All four derivatives demonstrated activity against Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 62.5 µg/ml for the benzaldehyde (B42025) and cinnamaldehyde (B126680) derivatives and 250 µg/ml for the anisaldehyde and 4-nitrobenzaldehyde derivatives. mediresonline.orgmediresonline.org
Against Staphylococcus aureus, the benzaldehyde, anisaldehyde, and 4-nitrobenzaldehyde derivatives showed an MIC of 62.5 µg/ml. mediresonline.orgmediresonline.org The study also revealed fungistatic activity against Candida albicans, with MICs of 250 µg/ml, 62.5 µg/ml, and 125 µg/ml for the benzaldehyde, anisaldehyde/4-nitrobenzaldehyde, and cinnamaldehyde derivatives, respectively. mediresonline.orgmediresonline.org However, none of these specific derivatives displayed fungicidal activity. mediresonline.org
The antimicrobial efficacy of these derivatives is influenced by their structural features. For example, the presence of certain substituents on the aromatic ring of the aldehyde can modulate the biological activity. mdpi.com The formation of metal complexes with these Schiff bases has also been shown to enhance their biological activity. ekb.eg
Table 1: Antimicrobial Activity of this compound Schiff Base Derivatives
| Derivative (Precursor Aldehyde) | Test Organism | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|---|
| Benzaldehyde (PC1) | Escherichia coli | 62.5 | 125 |
| Benzaldehyde (PC1) | Staphylococcus aureus | 62.5 | 125 |
| Benzaldehyde (PC1) | Candida albicans | 250 | - |
| Anisaldehyde (PC2) | Escherichia coli | 250 | 500 |
| Anisaldehyde (PC2) | Staphylococcus aureus | 62.5 | 125 |
| Anisaldehyde (PC2) | Candida albicans | 62.5 | - |
| 4-Nitrobenzaldehyde (PC3) | Escherichia coli | 250 | No activity |
| 4-Nitrobenzaldehyde (PC3) | Staphylococcus aureus | 62.5 | 250 |
| 4-Nitrobenzaldehyde (PC3) | Candida albicans | 62.5 | - |
| Cinnamaldehyde (PC4) | Escherichia coli | 62.5 | 250 |
| Cinnamaldehyde (PC4) | Staphylococcus aureus | No activity | No activity |
| Cinnamaldehyde (PC4) | Candida albicans | 125 | - |
Data sourced from Medires. mediresonline.orgmediresonline.org
Derivatives of this compound have also been investigated for their potential as anticancer agents. sciensage.info Schiff bases and their metal complexes are a class of compounds that have demonstrated a broad range of biological activities, including anticancer properties. sciensage.info The mechanism of action often involves interfering with the growth of cancer cells, which can ultimately lead to their destruction. nih.gov
Research into novel brominated derivatives of prodigiosin (B1679158), a bacterial biopigment, has shown significant anticancer potential. nih.gov While not directly derivatives of this compound, this research highlights a strategy of chemical modification to enhance anticancer activity. For instance, mono- and dibrominated derivatives of prodigiosin exhibited IC50 values ranging from 0.62 to 17.00 µg/mL across various cancer cell lines. nih.gov This suggests that the introduction of halogen atoms can be a viable strategy in designing potent anticancer compounds.
Similarly, studies on doxorubicin (B1662922) derivatives have shown that modifications to the parent molecule can lead to compounds with higher selectivity against certain cancer cell types and a more favorable safety profile. mdpi.com For example, a pyridoxine-derived doxorubicin derivative, DOX-2, demonstrated high activity against several cancer cell lines while being non-toxic to conditionally normal cells. mdpi.com These findings underscore the importance of structural modification in developing effective and selective anticancer agents.
While specific studies focusing solely on the anticancer potential of this compound derivatives are not extensively detailed in the provided search results, the general principles of drug design and the promising results from analogous compound classes suggest this as a fertile area for future research.
Beyond antimicrobial and anticancer research, derivatives of this compound and related structures have been explored for other biological activities, including anti-inflammatory and neuroprotective effects. For instance, some derivatives of benzo[d] mediresonline.orgCurrent time information in Bangalore, IN.dioxole, a related structural motif, have shown central nervous system activity. smolecule.com
Research on ethyl pyruvate (B1213749) derivatives has demonstrated significant anti-inflammatory and neuroprotective properties. nih.gov One such derivative, DIPOPA (N,N-diisopropyl-2-oxopropanamide), showed marked reductions in infarct volume and was accompanied by neurological and behavioral improvements in a model of cerebral ischemia. nih.gov The robust neuroprotective effects of DIPOPA are attributed to its potent anti-inflammatory actions, such as suppressing microglia activation and neutrophil infiltration. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying a molecule's structure and observing the resulting changes in its biological effects, researchers can identify key structural features responsible for its desired pharmacological activity. oncodesign-services.com
For derivatives of this compound, SAR studies would focus on how modifications to the isopropoxy group, the ethylamine (B1201723) chain, and any additional functional groups impact their biological response. For example, in the context of antimicrobial Schiff base derivatives, the nature of the substituent on the aromatic aldehyde plays a crucial role. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can significantly alter the antimicrobial potency and spectrum. mdpi.com
In the development of anticancer agents, SAR studies help in optimizing the lead compound to enhance its efficacy and selectivity. oncodesign-services.com For instance, in the case of prodigiosin derivatives, the addition of bromine atoms was found to improve the toxicity profile compared to the parent compound. nih.gov Similarly, for doxorubicin derivatives, the nature of the linker connecting the pyridoxine (B80251) fragment to the doxorubicin molecule was critical for its selectivity. mdpi.com
In recent years, computational methods have become indispensable in SAR analysis. oncodesign-services.com These approaches, often referred to as quantitative structure-activity relationship (QSAR) studies, use statistical and machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.comdovepress.com
Molecular docking is a key computational technique that simulates the interaction between a ligand (the derivative) and its biological target, such as an enzyme or receptor. nih.gov By predicting the binding mode and affinity, docking studies can help rationalize observed SAR and guide the design of more potent inhibitors. nih.gov For example, in a study on potential anti-malarial agents, docking studies identified compounds that fit well into the binding pocket of a crucial parasite enzyme. nih.gov
Molecular dynamics (MD) simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-target complex over time. nih.gov These computational tools, in conjunction with experimental data, accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. oncodesign-services.comcollaborativedrug.com For this compound derivatives, these computational approaches can be instrumental in identifying promising candidates for various therapeutic applications and in understanding the molecular basis of their activity.
Computational and Theoretical Studies of 2 Isopropoxyethanamine
Quantum Chemical Calculations on 2-Isopropoxyethanamine
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic and geometric properties of molecules with high accuracy. For the purpose of this article, and due to the limited availability of specific computational data for this compound, we will draw upon data from closely related and structurally similar molecules, such as 2-methoxyethanamine, to infer and discuss the probable characteristics of this compound. It is important to note that while these analogies are informative, direct computational studies on this compound would provide more precise data.
Electronic Structure Investigations
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations can provide a detailed picture of the electron distribution and energy levels within this compound.
One of the key aspects of the electronic structure of alkoxyamines is the presence of an intramolecular hydrogen bond between the amino group (NH₂) and the ether oxygen atom. This interaction significantly influences the molecule's conformation and stability. Theoretical calculations on analogous molecules like 2-methoxyethanamine have quantified the strength of this N-H···O hydrogen bond. For instance, high-level quantum chemical calculations (G4 method) on 2-methoxyethanamine have determined the energy difference between the hydrogen-bonded conformer and the most stable non-hydrogen-bonded conformer. This difference provides a measure of the intramolecular hydrogen bond strength. nih.gov
Table 1: Calculated Standard Molar Enthalpies of Formation for Conformers of 2-Methoxyethanamine
| Conformer | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |
| NH···O bonded conformer | -186.2 |
| Most stable non-H-bonded conformer | -180.0 |
| Intra-HB Strength | -6.2 |
Data sourced from quantum chemical calculations on 2-methoxyethanamine and is used here as a proxy for this compound. nih.gov
Molecular Geometry Optimization
Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the key structural features to be determined would be the bond lengths, bond angles, and dihedral angles that define its shape.
Vibrational Frequency Analysis
Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This analysis is also crucial for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key vibrational modes would include:
N-H stretching vibrations of the primary amine group, which would be sensitive to hydrogen bonding.
C-H stretching vibrations of the isopropyl and ethyl groups.
C-O-C stretching vibrations of the ether linkage.
N-H bending vibrations .
The frequency of the N-H stretching mode is particularly diagnostic of the intramolecular hydrogen bond. In a hydrogen-bonded conformer, this frequency is typically shifted to a lower wavenumber compared to a non-hydrogen-bonded conformer.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of a solvent.
Conformational Analysis and Dynamics
Due to the flexibility of the ethyl and isopropoxy groups, this compound can exist in various conformations. MD simulations can explore the potential energy landscape of the molecule and identify the most populated conformational states and the energy barriers between them.
The dynamics of the intramolecular hydrogen bond would be a key focus of such simulations. The simulations could reveal the lifetime of the hydrogen bond, the fluctuations in the N-H···O distance, and the transitions between hydrogen-bonded and non-hydrogen-bonded states. The presence of the bulkier isopropoxy group compared to a methoxy (B1213986) group might influence the flexibility of the molecule and the stability of different conformers.
Intermolecular Interactions and Solvation Effects
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. The solvation of this compound in different solvents (e.g., water, ethanol, non-polar solvents) can be simulated to understand the interplay between intramolecular and intermolecular hydrogen bonding.
In a protic solvent like water, there would be competition between the intramolecular N-H···O hydrogen bond and intermolecular hydrogen bonds with solvent molecules. MD simulations can quantify the extent to which the solvent disrupts the internal hydrogen bond and can provide insights into the structure of the solvation shell around the molecule.
Calculations of properties like the solvation free energy provide a measure of how favorably the molecule interacts with the solvent. For the related molecule 2-methoxyethanamine, a calculated solvation free energy in a continuum solvent model has been reported. ub.edu Such data is crucial for understanding the partitioning of the molecule between different phases and its behavior in solution.
Table 2: Calculated Solvation Free Energy for 2-Methoxyethanamine
| Property | Value (kJ·mol⁻¹) |
| Solvation Free Energy | -6.6 |
Data sourced from theoretical calculations on 2-methoxyethanamine and is used here as a proxy for this compound. ub.edu
These simulations can also elucidate the nature of intermolecular interactions in the pure liquid state of this compound, where hydrogen bonding between molecules would play a significant role in determining its physical properties such as boiling point and viscosity.
Computational Modeling in Drug Design and Medicinal Chemistry for this compound Analogues
Computational modeling has become an indispensable tool in modern drug discovery, enabling the efficient design and optimization of novel therapeutic agents. nih.govmdpi.com For analogues of this compound, which contain flexible ether and amine functionalities crucial for molecular interactions, computational techniques offer profound insights into their potential as drug candidates. These methods allow for the prediction of binding affinities, the exploration of vast chemical libraries, and the elucidation of relationships between molecular structure and biological activity, thereby accelerating the development pipeline. nih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.commdpi.com This technique is instrumental in understanding the ligand-receptor interactions that govern the biological activity of drug molecules. For analogues of this compound, docking studies can elucidate how the isopropoxy and ethanamine moieties contribute to binding within a target's active site.
The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of oxime ether derivatives, which share structural similarities with alkoxyamines, molecular docking was used to investigate their binding to β-adrenergic receptors. mdpi.com The analysis revealed that specific hydrogen bonds and hydrophobic interactions were critical for their activity. mdpi.com Similarly, docking studies on benzoheterocyclic 4-aminoquinoline (B48711) analogues helped identify key binding modes and affinities, guiding the design of more potent derivatives. unar.ac.id
A hypothetical docking study of a this compound analogue into a protein active site might reveal the following interactions:
The terminal amino group acting as a hydrogen bond donor or acceptor.
The ether oxygen participating in hydrogen bonding.
The isopropyl group engaging in hydrophobic interactions with nonpolar residues.
These insights are crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov
Table 1: Example Docking Scores and Interactions for Hypothetical this compound Analogues
| Analogue | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Analogue A (Primary Amine) | Kinase X | -8.5 | ASP145, LYS72 | Hydrogen Bond, Salt Bridge |
| Analogue B (N-methylated) | Kinase X | -7.9 | ASP145, LEU130 | Hydrogen Bond, Hydrophobic |
| Analogue C (Cyclohexyl Ether) | Kinase X | -9.2 | ASP145, PHE128 | Hydrogen Bond, Hydrophobic |
Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method significantly reduces the cost and time associated with high-throughput screening (HTS). VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target receptor is known, SBVS uses molecular docking to screen extensive databases of compounds. nih.gov Each compound in the library is docked into the target's active site, and the resulting poses are scored and ranked based on their predicted binding affinity. slideshare.net This allows for the prioritization of a smaller, more manageable number of candidates for experimental testing. The flexibility of both the ligand and the receptor is a critical consideration in achieving accurate predictions. nih.gov
Ligand-Based Virtual Screening (LBVS): In cases where the 3D structure of the target is unknown, LBVS relies on the knowledge of existing active ligands. nih.govcam.ac.uk The principle is that molecules with similar structures or properties are likely to have similar biological activities. mdpi.com Common LBVS methods include:
Similarity Searching: This involves comparing candidate molecules to a known active compound (a reference molecule) using 2D or 3D structural descriptors. slideshare.net
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. cam.ac.uk This model is then used as a 3D query to search for new molecules that match these features.
For a class of compounds like this compound analogues, LBVS could be used by starting with a known active amino ether and searching for other compounds in a database that share its key pharmacophoric features, such as the spatial arrangement of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the ether oxygen), and a hydrophobic region (the isopropyl group).
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed, unsynthesized compounds. mdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is collected.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with activity. researchgate.netjmchemsci.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness. jmchemsci.com
For analogues of this compound, a QSAR study could reveal which properties are critical for their biological effect. For example, a study on di(hetero)aryl amine and amide compounds developed a robust QSAR model for antioxidant activity based on descriptors related to the presence of specific atoms and topological charge indices. researchgate.net Similarly, QSAR models for aromatic amines have been developed to predict mutagenicity, providing a valuable tool for safety assessment. nih.gov
Table 2: Example QSAR Model for a Series of Amino Ether Analogues
| Model Equation | Statistical Parameters | Interpretation of Descriptors |
|---|---|---|
| pIC50 = 0.5 * LogP - 1.2 * HD + 0.8 * TPSA + 2.1 | R2 = 0.89 | LogP (Hydrophobicity): Positive coefficient suggests that increased hydrophobicity enhances activity. |
| Q2 = 0.81 | HD (Hydrogen Bond Donors): Negative coefficient indicates that fewer hydrogen bond donors are preferred for higher activity. | |
| TPSA (Topological Polar Surface Area): Positive coefficient suggests that a larger polar surface area is beneficial for activity. |
Theoretical Approaches to Reaction Mechanisms Involving this compound
Theoretical chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For molecules like this compound, these methods can predict reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. Such studies are crucial for understanding reactivity, optimizing synthetic routes, and predicting metabolic pathways.
A potential energy surface (PES) is a multidimensional map that describes the potential energy of a chemical system as a function of its atomic coordinates. youtube.comlibretexts.org By mapping the PES, chemists can visualize the energy landscape of a reaction, identifying stable reactants, products, and intermediates as minima (valleys) on the surface. youtube.comwikipedia.org The path of lowest energy connecting reactants to products is known as the reaction coordinate, and the highest point along this path corresponds to the transition state. youtube.com
Generating a PES involves extensive quantum mechanical calculations, where the energy of the system is computed for a large number of different atomic arrangements. youtube.comlibretexts.org For reactions involving this compound, such as nucleophilic substitution at the ether linkage or reactions at the amine group, a PES can reveal:
The most favorable direction of approach for reacting species. youtube.com
The existence of any intermediate complexes.
The energy barriers (activation energies) for different possible reaction pathways.
For example, the acidic cleavage of ethers proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.orglibretexts.org A PES for this reaction would map the energy changes as the C-O bond breaks and the C-halide bond forms, allowing for a detailed understanding of whether the mechanism is Sₙ1 or Sₙ2 under different conditions. libretexts.org
The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. mit.edu It represents the point of no return in a chemical reaction. mit.edu While transition states are typically too short-lived to be observed experimentally, their structures and energies can be precisely calculated using computational methods. mit.edu
Characterizing the transition state is fundamental to understanding reaction kinetics. The energy difference between the reactants and the transition state determines the activation energy, which in turn governs the reaction rate. Computational chemists locate the transition state on the potential energy surface by identifying it as a first-order saddle point—a point that is an energy maximum along the reaction coordinate but a minimum in all other directions. youtube.com
For a reaction involving this compound, such as its synthesis via Williamson ether synthesis or its N-alkylation, theoretical calculations can determine the geometry of the transition state. This includes the lengths of the bonds being formed and broken and the arrangement of the participating atoms. This information provides deep insight into the reaction mechanism, explaining steric and electronic effects on reactivity. masterorganicchemistry.com
Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or a list of mentioned compounds, as no such information pertaining to this compound could be retrieved from the available resources.
Applications of 2 Isopropoxyethanamine in Advanced Chemical Research
Coordination Chemistry of 2-Isopropoxyethanamine
Applications of this compound Coordination Compounds in Catalysis
There is no available literature detailing the synthesis of this compound coordination compounds or their subsequent application as catalysts in any chemical reactions. For a compound to be explored in catalysis, it typically must first be used as a ligand to create a stable coordination complex with a metal center. This complex's activity would then be tested in various reactions, such as hydrogenation, oxidation, or polymerization. However, no such studies have been published for this compound.
Supramolecular Chemistry Involving this compound
The role of this compound in the field of supramolecular chemistry is not described in the current body of scientific research. The subsections below are therefore without a basis in existing literature.
Self-Assembly and Molecular Recognition Phenomena
No studies have been found that investigate the self-assembly properties of this compound or its derivatives. Similarly, its use as either a recognition agent or a target analyte in molecular recognition studies has not been reported.
Host-Guest Chemistry with this compound
There are no documented instances of this compound acting as either a host molecule to encapsulate guests or as a guest molecule being included within a larger host system.
Development of Novel Supramolecular Architectures
The use of this compound as a building block for the construction of new supramolecular architectures is not present in the scientific literature.
Future Directions and Research Opportunities for 2 Isopropoxyethanamine
Unexplored Synthetic Avenues for 2-Isopropoxyethanamine
Current synthetic routes to this compound and related alkoxyethanamines often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research could focus on developing more efficient, sustainable, and atom-economical synthetic strategies.
Novel Catalytic Systems: The catalytic amination of alcohols is a green and effective method for the synthesis of N-alkyl amines, with water as the only by-product. epa.govepa.gov The development of novel heterogeneous catalysts, such as those based on nickel, copper, palladium, or ruthenium, could offer efficient pathways for the direct amination of 2-isopropoxyethanol (B94787). epa.govmagtech.com.cn Research into bimetallic catalysts or catalysts with optimized support materials could enhance selectivity and yield, reducing the need for purification steps. Homogeneous catalysis, employing well-defined organometallic complexes, also presents an opportunity for achieving high selectivity under mild conditions. magtech.com.cn
Green Chemistry Approaches: The principles of green chemistry can guide the development of more environmentally benign syntheses of this compound. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as microwave-assisted or ultrasound-promoted reactions. mdpi.com The use of deep eutectic solvents (DESs) as both reaction media and catalysts is another promising green approach that could facilitate a broad spectrum of amination reactions with improved yields and simplified product isolation. mdpi.com
Alternative Starting Materials: Exploration of alternative and potentially bio-based feedstocks for the synthesis of the isopropoxyethyl moiety could further enhance the sustainability of this compound production. For instance, processes that start from biomass-derived ethylene (B1197577) glycol could be investigated. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, potential for continuous flow processes. | Development of highly active and selective metal-based catalysts (e.g., Ni, Cu, Pd, Ru) on various supports. |
| Homogeneous Catalysis | High selectivity and activity under mild conditions, well-defined active sites allowing for mechanistic studies. | Design of novel organometallic complexes, investigation of ligand effects on reactivity and selectivity. |
| Green Solvents | Reduced environmental impact, potential for improved reaction rates and selectivity, enhanced safety. | Application of deep eutectic solvents, supercritical fluids, or water as reaction media. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, potential for improved yields and cleaner reactions. | Optimization of reaction parameters and investigation of synergistic effects with catalysis. |
Emerging Biological Targets for this compound Derivatives
While the biological activity of this compound itself is not documented, its structural motifs are present in molecules with known biological activities. Derivatives of this compound could be designed to interact with a variety of biological targets.
Enzyme Inhibition: The amine functionality can be a key interaction point with the active sites of various enzymes. For example, derivatives could be designed as inhibitors of enzymes where a primary amine can form crucial hydrogen bonds or salt bridges. The alkoxy group can be modified to improve binding affinity and selectivity for the target enzyme. For instance, certain amine derivatives have shown inhibitory activity against enzymes like methionyl-tRNA synthetase, a potential antibacterial target. nih.gov
Receptor Modulation: Many receptor ligands contain amine and ether functionalities. By incorporating the this compound scaffold into larger molecules, novel ligands for G-protein coupled receptors (GPCRs) or ion channels could be developed. The isopropoxy group can influence the lipophilicity and conformational flexibility of the molecule, which are critical for receptor binding.
Antimicrobial Agents: The amine group is a common feature in many antimicrobial compounds. mdpi.com Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies could then be conducted to optimize the antimicrobial potency. nih.gov For example, the antibacterial action of some alkaloids is attributed to the inhibition of nucleic acid synthesis. mdpi.com
| Potential Biological Target | Rationale for Investigation | Example of Related Compounds |
| Enzymes | Amine group for active site interactions; alkoxy group for modulating binding affinity. | Benzothiazol-2-amine derivatives as potential inhibitors of methionyl-tRNA synthetase. nih.gov |
| Receptors (e.g., GPCRs) | Amine and ether functionalities are common in receptor ligands; potential for novel CNS or cardiovascular agents. | Various pharmaceuticals with aminoether scaffolds. |
| Microbial Targets | Amine groups are prevalent in antimicrobial agents; potential for new antibiotics or antifungals. | Natural alkaloids with antimicrobial properties. mdpi.com |
Integration of Advanced Computational Techniques with Experimental Studies
Computational chemistry can play a pivotal role in accelerating the discovery and optimization of this compound derivatives for various applications.
Molecular Modeling and Docking: For biologically active derivatives, molecular modeling and docking studies can be employed to predict the binding modes and affinities of these compounds with their target proteins. This can provide valuable insights into the key molecular interactions and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or physicochemical properties. nih.govresearchgate.net This can be used to predict the activity of unsynthesized compounds and to identify the structural features that are most important for a desired effect. For example, QSAR models have been used to predict the reaction kinetics of aromatic amines in environmental systems. nih.gov
Reaction Mechanism and Catalyst Design: Computational methods, such as density functional theory (DFT), can be used to elucidate the mechanisms of synthetic reactions for this compound. This understanding can then be used to design more efficient catalysts and optimize reaction conditions.
Potential for this compound in Materials Science
The bifunctional nature of this compound makes it a promising building block for the development of new materials with tailored properties.
Monomer for Polymer Synthesis: The primary amine group can participate in various polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The isopropoxy side chain would impart flexibility and potentially alter the solubility and thermal properties of the resulting polymers. bath.ac.uk The use of related alkoxyamines in living radical polymerization has been explored. chimia.chresearchgate.net
Cross-linking Agent: this compound could be used as a cross-linking agent to modify the properties of existing polymers. The amine groups can react with functional groups on polymer chains, such as epoxides or carboxylic acids, to form a cross-linked network, thereby improving the mechanical strength and thermal stability of the material.
Surface Modification: The amine group can be used to graft this compound onto the surface of various materials, such as silica (B1680970), metal oxides, or nanoparticles. nih.govresearchgate.netnih.gov This surface modification can be used to alter the surface properties, for example, to improve biocompatibility, enhance adhesion, or introduce new functionalities. Alkoxyamines have been used for the dynamic surface modification of metal-organic framework nanoparticles. researchgate.net
| Application in Materials Science | Role of this compound | Potential Impact |
| Polymer Synthesis | Monomer with a flexible side chain. | Creation of polymers with modified thermal and mechanical properties. |
| Cross-linking | Bifunctional cross-linking agent. | Enhancement of polymer strength and stability. |
| Surface Modification | Anchoring group for surface functionalization. | Tailoring of surface properties for specific applications (e.g., biocompatibility, adhesion). |
Collaborative and Interdisciplinary Research Initiatives
Realizing the full potential of this compound will require a collaborative and interdisciplinary approach.
Academia-Industry Partnerships: Collaboration between academic research groups and industrial partners can bridge the gap between fundamental research and practical applications. Industry can provide insights into market needs and scale-up challenges, while academia can offer expertise in fundamental chemistry and materials science.
Cross-Disciplinary Research: The exploration of this compound and its derivatives would benefit from collaborations between synthetic chemists, computational chemists, biologists, and materials scientists. Such interdisciplinary teams can tackle complex challenges and accelerate the pace of discovery. For instance, the development of supramolecular systems for biomedical applications requires expertise from multiple fields. mdpi.com
Q & A
Q. How can researchers balance open data sharing with privacy concerns when publishing this compound-related clinical data?
- Methodological Answer : Anonymize datasets by removing direct identifiers (e.g., patient IDs) and aggregating demographic data. Use controlled-access repositories (e.g., EGA, dbGaP) with data use agreements. Document consent forms explicitly permitting secondary analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
